Tebutam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Agronomy

Application: It’s used to control pests such as Barnyard grass, Hairy crab grass, Blackgrass, Wild oats, and Red dead nettle . The crops it’s applied to include Brassicas, Oilseed rape, Sunflowers, Peanuts, Tomatoes, Soybeans, Cotton, and Tobacco .

Method of Application: The method of application is pre-emergence, meaning it’s applied to the soil surface before the emergence of the crop and weeds .

Results: The use of Tebutam results in the control of broad-leaved weeds and grasses, aiding in the healthy growth of the crops .

Soil Science

Tebutam has been studied for its sorption and degradation in soil .

Application: The study investigates Tebutam’s sorption and degradation in the surface level (0–20 cm) of a brown silty clay soil .

Method of Application: The experiments were conducted under controlled laboratory conditions using 14C uniformly ring labelled Tebutam. The sorption process was evaluated by adsorption kinetics, adsorption and desorption isotherms using a batch equilibration method .

Results: The study found that 50% of Tebutam was degraded in 14 days (as a percentage of extractable residues), and nearly 41% was mineralized in the same interval. Non-extractable residues reached 46% of initial applied amounts in 12 days .

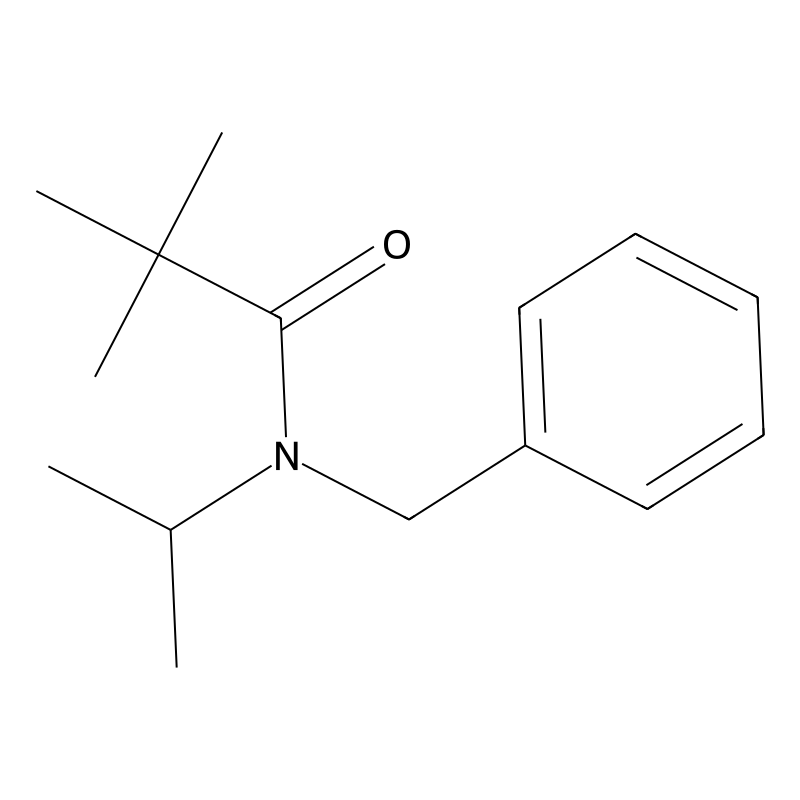

Tebutam, chemically known as N-benzyl-N-isopropyl-2,2-dimethylpropionamide, is an agrochemical primarily used as a herbicide. Its molecular formula is C₁₅H₂₃NO, and it has a molecular weight of approximately 233.4 g/mol. Tebutam is characterized as a light brown liquid and is classified as an amide herbicide, functioning through selective inhibition of microtubule assembly in plants .

The exact mechanism of action for Tebutam's herbicidal effect is not fully understood []. However, some research suggests it might disrupt plant cell division by interfering with microtubule assembly, a crucial process for cell growth. Further research is needed to elucidate the specific molecular targets and pathways involved.

Tebutam exhibits herbicidal properties by targeting plant microtubules, which are essential for cell division and growth. This mechanism leads to the disruption of normal plant development. As an agrochemical, it acts as a xenobiotic and environmental contaminant, raising concerns regarding its impact on biodiversity and human health . The biological effects of tebutam are primarily observed in agricultural settings where it is applied to control unwanted vegetation.

Studies on tebutam have indicated its potential interactions with soil microorganisms and other environmental factors. The degradation products formed during its breakdown can influence soil health and microbial activity. Detailed interaction studies are necessary to fully understand the ecological implications of tebutam's use in agricultural practices .

Tebutam shares structural similarities with several other herbicides and agrochemicals. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Isoproturon | Urea-based herbicide | Inhibits photosynthesis | Broad-spectrum activity |

| Atrazine | Triazine herbicide | Inhibits photosynthesis | High persistence in aquatic systems |

| Glyphosate | Phosphonate herbicide | Inhibits amino acid synthesis | Non-selective; affects all plants |

| Tebutam | Amide herbicide | Inhibits microtubule assembly | Selective action on specific weeds |

Tebutam's unique mechanism involving microtubule assembly inhibition differentiates it from other herbicides that primarily target photosynthesis or amino acid synthesis pathways .